![molecular formula C9H11N3O B1279917 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol CAS No. 24134-25-6](/img/structure/B1279917.png)

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

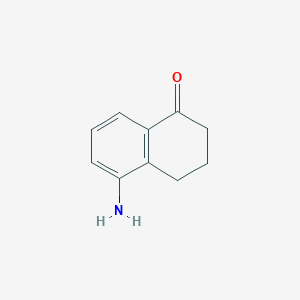

“2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” is a compound with the CAS Number: 24134-25-6 and a molecular weight of 177.21 . The IUPAC name for this compound is 2-(2-amino-1H-benzimidazol-1-yl)ethanol .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol”, is of strategic importance due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Molecular Structure Analysis

The InChI code for “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” is 1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11) . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Imidazole-containing compounds show both acidic and basic properties . They are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .

Physical And Chemical Properties Analysis

“2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” is a compound with a molecular weight of 177.21 .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They have become an important synthon in the development of new drugs .

Anticancer Agent

Some imidazole derivatives have been synthesized and evaluated for their antitumor potential against different cell lines . This suggests that “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” could potentially be used in cancer treatment.

Anxiolytic

Benzo[d]imidazo[2,1-b]thiazoles, which are similar to “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol”, have been reported to serve as a potent non-sedative anxiolytic . This suggests potential applications in the treatment of anxiety disorders.

PET Imaging Probe

Benzo[d]imidazo[2,1-b]thiazoles have also been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients . This suggests potential applications in the diagnosis and monitoring of Alzheimer’s disease.

Kinase Inhibitor

These compounds have also been used as kinase inhibitors , suggesting potential applications in the treatment of diseases that involve abnormal kinase activity, such as cancer.

Antimicrobial Agent

Benzo[d]imidazo[2,1-b]thiazoles have been used as antimicrobially active molecules , suggesting potential applications in the treatment of bacterial and fungal infections.

Treatment of Nerve Function Loss

Benzo[d]oxazole derivatives have been used to treat interval loss of nerve function , suggesting potential applications in the treatment of neurological disorders.

Blocking AQ Signal Reception

There is also research suggesting that imidazole derivatives can be used to block AQ signal reception, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout . This suggests potential applications in the field of biochemistry and molecular biology.

Wirkmechanismus

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-aminobenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFIQDGURPIMQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)